
Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-
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Overview
Description
4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methylpiperazin-1-yl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one typically involves the reaction of 4-methylpiperazine with a suitable chromen-2-one precursorThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The 4-methylpiperazin-1-yl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Cyclization: Cyclization reactions may require the use of strong acids or bases and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 4-(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
Uniqueness
4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry .
Biological Activity
Coumarin derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Overview of Coumarin Derivatives
Coumarins are naturally occurring compounds characterized by a benzopyrone structure. They exhibit a wide range of biological activities, including antioxidant , antimicrobial , anticancer , and anti-inflammatory properties. The introduction of various substituents on the coumarin scaffold can enhance these activities, leading to the development of novel therapeutic agents.
Anticancer Activity
Research indicates that coumarin derivatives, particularly those with piperazine moieties, show promising anticancer effects. For instance, studies have demonstrated that Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- exhibits significant antiproliferative activity against various cancer cell lines, including leukemia and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as MAPK and ERK1/2 pathways .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- | PC3 (Prostate) | 18.97 ± 2.8 | Induces apoptosis via DNA damage |
DU145 (Prostate) | 19.52 ± 4.92 | Cell cycle arrest in G0/G1 phase | |
KB-3-1 (Cervical) | Not specified | Targets DNA-Topo I complex |
Antioxidant Activity
Coumarins are known for their antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The compound has shown strong radical-scavenging activity, with studies indicating an IC50 value in the low micromolar range when tested against DPPH radicals . This antioxidant effect is attributed to the presence of hydroxyl groups and their ability to donate electrons.
Table 2: Antioxidant Activity Comparison
Compound | DPPH IC50 (μM) | Ferric Reducing Power (FRAP) |
---|---|---|
Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- | 0.09 - 0.12 | Not specified |
Reference Compound | Varies | Varies |
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives have also been extensively studied. The piperazine moiety enhances the antimicrobial efficacy against various bacterial strains. For instance, compounds similar to Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Properties
A notable study investigated the effects of Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- on human prostate cancer cell lines (PC3 and DU145). The compound was found to induce significant cytotoxicity via apoptosis, with specific IC50 values indicating its potency compared to standard chemotherapeutics like cisplatin . The study also highlighted the compound's ability to inhibit cell proliferation effectively.
Study on Antioxidant Mechanism
Another study assessed the antioxidant capacity of this coumarin derivative using various assays. It demonstrated that the compound could scavenge free radicals effectively and protect cellular components from oxidative damage, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases .
Properties
CAS No. |
51685-33-7 |
---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitrochromen-2-one |
InChI |
InChI=1S/C14H15N3O4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)21-14(18)13(12)17(19)20/h2-5H,6-9H2,1H3 |
InChI Key |
YENAYOJVUHVETP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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